molecular formula C9H13NS B2822841 2-(Thiophen-2-yl)piperidine CAS No. 270902-38-0

2-(Thiophen-2-yl)piperidine

Cat. No. B2822841
CAS RN: 270902-38-0
M. Wt: 167.27
InChI Key: IRHBPLJGCWXMPV-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)piperidine is a compound with a molecular weight of 203.74 . It is a piperidine derivative, where the phenyl ring has been replaced by thiophene . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Various intra- and intermolecular reactions have been used to form different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C9H13NS.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h3,5,7-8,10H,1-2,4,6H2;1H . This indicates that the compound is a piperidine derivative where the phenyl ring has been replaced by thiophene .


Chemical Reactions Analysis

Piperidine derivatives, including this compound, have been synthesized through various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Anticancer Applications

  • Synthesis of Anticancer Compounds : 2-(Thiophen-2-yl)piperidine derivatives have shown potential in the synthesis of novel anticancer compounds. For example, 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives demonstrated considerable growth inhibition of human cancer cell lines, suggesting their potential as hits for drug discovery (Harishkumar et al., 2018).
  • Novel Thiophene-Based Compounds : Thiophene and piperidine hybrids, such as thiophene/phenyl-piperidine hybrid chalcones, have been synthesized and characterized, showing properties that could be useful in drug development (Parvez et al., 2014).
  • Anti-Breast Cancer Activity : Certain thiophene derivatives containing 1,2-dihydropyridines and thiazole have shown significant anti-breast cancer activity (Al-Said et al., 2011).

Chemical and Structural Studies

  • Kinetics of Nucleophilic Substitution : The kinetics of the reaction between 2-bromo-3-nitro-5-X-thiophenes and piperidine in ethanol have been studied, providing insights into substituent effects on the rate of nucleophilic substitution, crucial for chemical synthesis (Dell'erba & Spinelli, 1965).
  • Synthesis and Characterization : Piperidine-substituted thiophene derivatives have been synthesized and characterized for their chemical structures, including analysis of electronic structure and molecular interactions (Vrabel et al., 2014).

Pharmaceutical Research

  • Antimicrobial Activities : Some piperidine derivatives, like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been synthesized and tested for antimicrobial activities, indicating potential use in treating infections (Ovonramwen et al., 2019).
  • Enzyme Inhibitory Activities : Thiophene-based heterocyclic compounds have been evaluated for their enzyme inhibitory activities against various enzymes like acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic uses (Cetin et al., 2021).

Safety and Hazards

While specific safety and hazard information for 2-(Thiophen-2-yl)piperidine is not available in the search results, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Piperidine derivatives, including 2-(Thiophen-2-yl)piperidine, are considered important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were also covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

2-thiophen-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHBPLJGCWXMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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